molecular formula C27H32N4O3S B2523358 N-(2,4-dimethylphenyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide CAS No. 1116045-45-4

N-(2,4-dimethylphenyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide

Cat. No.: B2523358
CAS No.: 1116045-45-4
M. Wt: 492.64
InChI Key: DRRFBJGCXMMCPE-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide is a useful research compound. Its molecular formula is C27H32N4O3S and its molecular weight is 492.64. The purity is usually 95%.
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Scientific Research Applications

Non-aqueous Capillary Electrophoresis for Quality Control

A study by Ye et al. (2012) utilized non-aqueous capillary electrophoresis to achieve separation of imatinib mesylate and related substances, demonstrating the compound's relevance in analytical chemistry for quality control in pharmaceuticals. This method is highlighted for its simplicity, effectiveness, and cost-efficiency, providing a promising approach for quality control of similar compounds (Ye, Huang, Li, Xiang, & Xu, 2012).

Antimyotonic Agents Development

Catalano et al. (2008) designed and synthesized constrained analogues of tocainide as potent skeletal muscle sodium channel blockers, aiming at the development of antimyotonic agents. This research underscores the compound's potential application in treating myotonic disorders, showcasing its pharmacological relevance (Catalano, Carocci, Corbo, Franchini, Muraglia, Scilimati, De Bellis, De Luca, Camerino, Sinicropi, & Tortorella, 2008).

Histone Deacetylase Inhibition for Cancer Therapy

The design, synthesis, and biological evaluation of a related compound, MGCD0103, by Zhou et al. (2008), revealed its application as an isotype-selective histone deacetylase (HDAC) inhibitor. The compound demonstrated significant antitumor activity in vivo, indicating its potential as an anticancer drug. This study exemplifies the compound's application in exploring new treatments for cancer through epigenetic modulation (Zhou, Moradei, Raeppel, Leit, Fréchette, Gaudette, Paquin, Bernstein, Bouchain, Vaisburg, Jin, Gillespie, Wang, Fournel, Yan, Trachy-Bourget, Kalita, Lu, Rahil, Macleod, Li, & Besterman, 2008).

Pharmacokinetic Characterization in Drug Development

Gong et al. (2010) identified the metabolites of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. The study provided insights into the main metabolic pathways of the drug in humans, emphasizing the importance of pharmacokinetic characterization in drug development and therapy optimization (Gong, Chen, Deng, & Zhong, 2010).

Development of Antipsychotic Agents

Norman et al. (1996) investigated heterocyclic analogues of 1192U90 for their potential as antipsychotic agents, examining their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. This research highlights the exploration of novel compounds for their therapeutic potential in psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O3S/c1-18-5-6-19(2)24(13-18)35-26-15-25(29-17-30-26)31-11-9-21(10-12-31)27(32)28-16-20-7-8-22(33-3)23(14-20)34-4/h5-8,13-15,17,21H,9-12,16H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRFBJGCXMMCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.